An In-Depth Technical Guide to Z-GLY-PHE-OH: Properties, Structure, and Applications
An In-Depth Technical Guide to Z-GLY-PHE-OH: Properties, Structure, and Applications
This guide provides a comprehensive technical overview of N-Carbobenzoxy-glycyl-L-phenylalanine (Z-GLY-PHE-OH), a pivotal dipeptide intermediate in the fields of medicinal chemistry, biochemistry, and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering expert insights into its chemical properties, structure, synthesis, and diverse applications.
Introduction: The Strategic Importance of Z-GLY-PHE-OH in Peptide Chemistry
Z-GLY-PHE-OH is a protected dipeptide composed of glycine and L-phenylalanine, with the N-terminus of glycine shielded by a benzyloxycarbonyl (Z) group. This strategic protection is fundamental to its utility, as it allows for the controlled, stepwise elongation of peptide chains, a cornerstone of modern peptide synthesis. The presence of the phenylalanine residue imparts specific biochemical properties, making Z-GLY-PHE-OH a valuable tool for creating targeted therapeutics and for studying enzyme kinetics and protein interactions.[1][2] Its applications span from the development of novel cancer therapies and neuroprotective agents to its use in sophisticated biochemical assays.[1][2]
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of Z-GLY-PHE-OH is critical for its effective application in research and development.
Core Chemical Data
| Property | Value | Source |
| Chemical Formula | C₁₉H₂₀N₂O₅ | |
| Molecular Weight | 356.38 g/mol | |
| CAS Number | 1170-76-9 | |
| Appearance | White crystalline powder | Generic Material Safety Data Sheets |
| Solubility | Soluble in organic solvents like DMSO and DMF | Generic Material Safety Data Sheets |
| Storage | Store at 0-8°C in a dry, well-ventilated place | Generic Material Safety Data Sheets |
Structural Elucidation
The precise three-dimensional arrangement of atoms in Z-GLY-PHE-OH dictates its reactivity and biological interactions.
2D and 3D Molecular Structures
The 2D structure of Z-GLY-PHE-OH clearly illustrates the connectivity of the glycine and phenylalanine residues, the peptide bond, and the N-terminal benzyloxycarbonyl protecting group. The 3D conformer provides insight into the spatial arrangement of the molecule, which is crucial for understanding its interaction with enzyme active sites and receptors.
2D Structure:
Source: PubChem CID 6998938
3D Conformer:
Source: PubChem CID 6998938
Synthesis and Purification: A Methodological Deep Dive
The synthesis of Z-GLY-PHE-OH is a classic example of solution-phase peptide synthesis, a foundational technique in organic chemistry.
Synthetic Workflow Overview
The synthesis involves the formation of a peptide bond between the carboxyl group of N-benzyloxycarbonyl-glycine (Z-Gly-OH) and the amino group of L-phenylalanine. To ensure the desired coupling and prevent unwanted side reactions, the carboxyl group of L-phenylalanine is often protected as an ester (e.g., methyl or ethyl ester) during the coupling reaction, followed by a deprotection step.
Caption: Solution-phase synthesis workflow for Z-GLY-PHE-OH.
Detailed Experimental Protocol: Solution-Phase Synthesis
This protocol provides a step-by-step methodology for the synthesis of Z-GLY-PHE-OH.
Materials:
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N-benzyloxycarbonyl-glycine (Z-Gly-OH)
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L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
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Dicyclohexylcarbodiimide (DCC)
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1-Hydroxybenzotriazole (HOBt)
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Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
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Dichloromethane (DCM)
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Ethyl acetate (EtOAc)
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Sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
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Methanol (MeOH)
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Water (H₂O)
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Hydrochloric acid (HCl)
Procedure:
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Preparation of L-phenylalanine methyl ester (free base):
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Suspend L-phenylalanine methyl ester hydrochloride in DCM.
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Add one equivalent of a tertiary amine (e.g., TEA or DIPEA) and stir for 30 minutes at room temperature. The resulting solution contains the free amine and is used directly in the next step.
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Coupling Reaction:
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In a separate flask, dissolve Z-Gly-OH and HOBt (1.1 equivalents) in DCM.
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Cool the solution to 0°C in an ice bath.
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Add DCC (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0°C.
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To this mixture, add the freshly prepared L-phenylalanine methyl ester solution.
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Allow the reaction to warm to room temperature and stir overnight.
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Work-up and Purification of the Protected Dipeptide:
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Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
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Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Z-Gly-Phe-OMe.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
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Saponification (Ester Hydrolysis):
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Dissolve the purified Z-Gly-Phe-OMe in a mixture of methanol and water.
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Add a slight excess of LiOH or NaOH and stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, neutralize the mixture with 1 M HCl.
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Remove the methanol under reduced pressure.
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Extract the aqueous layer with ethyl acetate.
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Dry the combined organic layers over anhydrous MgSO₄, filter, and evaporate the solvent to yield Z-GLY-PHE-OH.
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Final Purification:
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The final product can be further purified by recrystallization to obtain a high-purity white solid.
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Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized Z-GLY-PHE-OH.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of Z-GLY-PHE-OH.
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¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenylalanine and benzyloxycarbonyl groups, the α-protons of both amino acid residues, the β-protons of phenylalanine, and the methylene protons of the glycine and benzyloxycarbonyl groups.
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¹³C NMR: The carbon NMR spectrum will provide distinct signals for each carbon atom in the molecule, including the carbonyl carbons of the peptide bond and the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the amino acid side chains and the protecting group.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of Z-GLY-PHE-OH and to confirm its elemental composition. Electrospray ionization (ESI) is a common technique for analyzing such non-volatile compounds. The expected [M+H]⁺ ion would be at m/z 357.14.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of Z-GLY-PHE-OH. A reversed-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile containing a small amount of trifluoroacetic acid (TFA). A pure sample should exhibit a single, sharp peak. Purity is often determined to be ≥95% for research applications.[3]
Key Applications in Research and Development
Z-GLY-PHE-OH's unique structure and chemical properties make it a versatile tool in various scientific disciplines.
Building Block in Peptide Synthesis
The primary application of Z-GLY-PHE-OH is as a fundamental building block in the synthesis of more complex peptides.[1][2] Its pre-formed dipeptide structure can be efficiently incorporated into longer peptide sequences using both solution-phase and solid-phase peptide synthesis (SPPS) techniques. This is particularly advantageous in the synthesis of bioactive peptides for therapeutic purposes.
Caption: Incorporation of Z-GLY-PHE-OH in Solid-Phase Peptide Synthesis.
Substrate for Enzyme Kinetics Studies
Z-GLY-PHE-OH serves as a well-established substrate for the enzyme Carboxypeptidase A . This zinc-containing metalloprotease specifically cleaves the C-terminal amino acid from a peptide chain, with a preference for residues bearing aromatic or bulky aliphatic side chains, such as phenylalanine. The hydrolysis of the peptide bond between glycine and phenylalanine by Carboxypeptidase A can be monitored spectrophotometrically or by HPLC to study the enzyme's kinetic parameters (Kₘ and kcat) and to screen for potential inhibitors.
Enzymatic Cleavage Reaction:
Z-GLY-PHE-OH + H₂O --(Carboxypeptidase A)--> Z-Glycine + L-Phenylalanine
Role in Drug Development
The dipeptide motif of glycine and phenylalanine is found in various biologically active peptides. Consequently, Z-GLY-PHE-OH is a valuable precursor in the synthesis of peptide-based drugs. Its applications in drug development are diverse and include:
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Targeted Cancer Therapy: Peptides containing the Gly-Phe sequence can be designed to target specific receptors overexpressed on cancer cells, enabling the targeted delivery of cytotoxic agents.
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Neuroprotective Agents: Research is exploring the potential of peptides derived from Z-GLY-PHE-OH in the development of treatments for neurodegenerative diseases.[1]
Conclusion
Z-GLY-PHE-OH is more than a simple dipeptide; it is a strategically designed molecular tool that empowers chemists and biochemists to construct complex peptides with high precision. Its well-defined chemical properties, coupled with its utility as a synthetic building block and a biochemical probe, ensure its continued importance in the advancement of peptide science and the development of novel therapeutics. The methodologies and applications outlined in this guide provide a solid foundation for researchers to effectively utilize Z-GLY-PHE-OH in their scientific endeavors.
